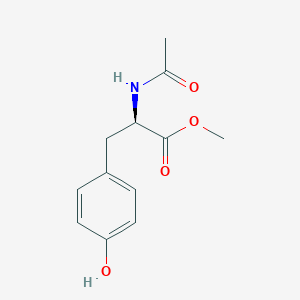

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate

Vue d'ensemble

Description

“Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is a chemical compound that has been studied for its effects on plant growth and secondary metabolite accumulation . It is one of the components of root exudates and has been identified as a nitrification inhibitor in soil . It also modulates plant growth and root system architecture . It has been used in the enzymatic coupling of saccharides to protein .

Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C10H13NO3 . The average mass is 181.166 Da . Further details about its physical and chemical properties are not available in the current sources.Mécanisme D'action

Target of Action

AC-D-TYR-OME, also known as “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” or “®-Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate”, is a synthetic compound that has been used in various biochemical studies It’s known that tyrosine-based compounds often interact with enzymes such as pepsin .

Mode of Action

It’s known that the compound can undergo reactions involving radical hydrogen atom transfer (hat) from the phenolic oh group, which is a kinetically preferred pathway . This pathway can be influenced by the presence of an amine, which can form a hydrogen bond with the phenolic OH group and shut down the HAT pathway .

Biochemical Pathways

It’s known that tyrosine-based compounds can affect various biochemical pathways, including those involving enzymes like pepsin . In the case of pepsin, the compound can affect the enzyme’s activity, potentially influencing the breakdown of proteins .

Pharmacokinetics

It’s known that the compound’s solubility in aqueous solutions can be limited, which can affect its bioavailability .

Result of Action

It’s known that the compound can undergo reactions that result in changes at the molecular level, such as the transfer of hydrogen atoms . These reactions can potentially influence various cellular processes.

Action Environment

The action of AC-D-TYR-OME can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . In an alkaline environment, where the phenolic OH group is deprotonated, the reaction is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate as a reagent in laboratory experiments include its low cost, its ease of use, and its ability to react with electron-rich substrates. The main limitation of using this reagent is that it is not as reactive as some other reagents, such as acyl halides.

Orientations Futures

The potential future directions of research on methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate include exploring its potential as a catalyst in the synthesis of other compounds, studying its biochemical and physiological effects, and investigating its potential as a reagent in the synthesis of pharmaceuticals. Additionally, further research could be conducted on the mechanism of action of this reagent, as well as on its potential uses in other areas of organic synthesis.

Applications De Recherche Scientifique

Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate has been used as a reagent in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of peptides, and as a reagent in the synthesis of phospholipids. It has also been used as a reagent in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.

Safety and Hazards

While specific safety and hazard information for “methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been found to react with aliphatic peroxyl radicals, a model for lipid peroxyl radicals, in a process involving radical hydrogen atom transfer from the phenolic OH group .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate plant growth and secondary metabolite accumulation in Perilla frutescens, a type of medicinal and edible plant .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . In an alkaline environment, the reaction of this compound is predicted to occur preferably at Cβ, likely through a proton-coupled electron transfer (PCET) mechanism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on its role in specific metabolic pathways are still needed.

Propriétés

IUPAC Name |

methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVXLWZDYZILN-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302604 | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65160-71-6 | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65160-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B3433845.png)

![tert-Butyl(dimethyl)silyl ([tert-butyl(dimethyl)silyl]oxy)acetate](/img/structure/B3433937.png)